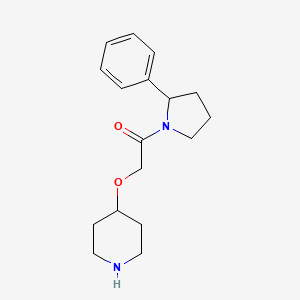![molecular formula C17H28N2O2 B7577599 2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7577599.png)
2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is an important protein involved in the signaling pathway of B cells, a type of white blood cell that plays a critical role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies and autoimmune diseases.
Mécanisme D'action
2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide works by inhibiting the activity of BTK, a protein that plays a critical role in B cell signaling. By blocking BTK, 2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide prevents the activation of downstream signaling pathways that promote cell survival and proliferation. This leads to the death of cancerous B cells and the suppression of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide has been shown to have a selective inhibitory effect on BTK, with minimal effects on other kinases. It has also been shown to induce apoptosis (cell death) in cancerous B cells and to inhibit the production of inflammatory cytokines in autoimmune diseases. In preclinical studies, 2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide has demonstrated potent anti-tumor activity and has been well-tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide is its selectivity for BTK, which reduces the risk of off-target effects. Another advantage is its ability to induce apoptosis in cancerous B cells, which may be beneficial in the treatment of B cell malignancies. However, 2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown. Additionally, 2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide may have limitations in terms of its pharmacokinetics and bioavailability, which could affect its effectiveness as a treatment.
Orientations Futures
There are several potential future directions for research on 2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide. One area of interest is the development of combination therapies that incorporate 2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide with other drugs to enhance its anti-tumor activity. Another area of interest is the investigation of 2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide as a treatment for other B cell malignancies and autoimmune diseases. Finally, further research is needed to determine the safety and efficacy of 2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide in clinical trials, which will be critical for its eventual approval as a therapeutic agent.
Méthodes De Synthèse
2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide can be synthesized using a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 8-tricyclo[5.2.1.02,6]decane-3,9-dione with piperidine to form 8-tricyclo[5.2.1.02,6]decanyl-piperidine. This compound is then reacted with 2-bromoacetyl chloride to form 2-(8-tricyclo[5.2.1.02,6]decanyl)piperidin-4-yl 2-bromoacetate. Finally, the bromine atom is replaced with an amide group using N-(2-aminoethyl)acetamide to form 2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide.
Applications De Recherche Scientifique
2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide has been extensively studied in preclinical models as a potential treatment for B cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). It has also shown promise as a treatment for autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
Propriétés
IUPAC Name |
2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c20-17(10-21-12-4-6-18-7-5-12)19-16-9-11-8-15(16)14-3-1-2-13(11)14/h11-16,18H,1-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJNWZDZCFZWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3NC(=O)COC4CCNCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

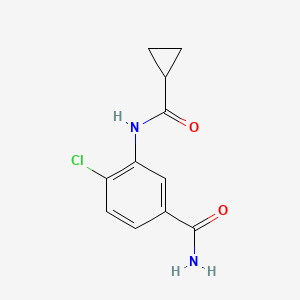
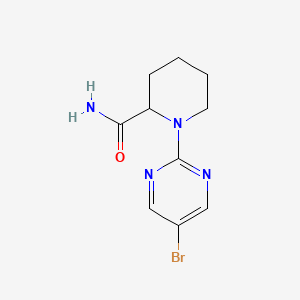
![3-[(5-bromopyrimidin-2-yl)amino]-N-propylpropanamide](/img/structure/B7577531.png)
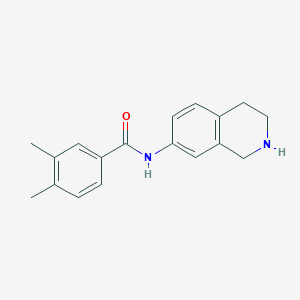
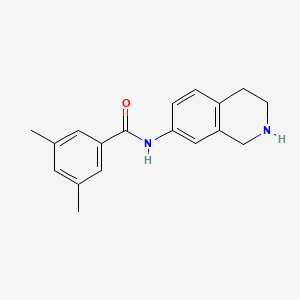


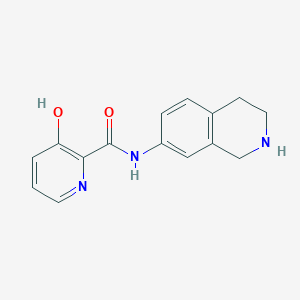
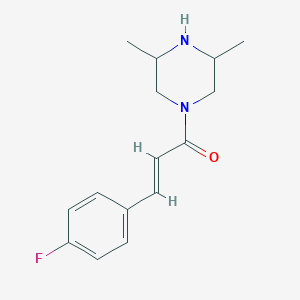
![5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577596.png)
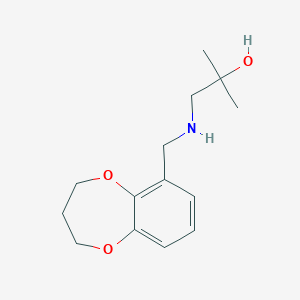
![N-[(5-methylthiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577615.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577622.png)
